molecular formula C23H22FN5O2S B308451 5-fluoro-3'-(hexylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one

5-fluoro-3'-(hexylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one

Cat. No.: B308451
M. Wt: 451.5 g/mol
InChI Key: XKVJYGNNSCWVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-3’-(hexylsulfanyl)-1,3,6’,7’-tetrahydrospiro(2H-indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3’-(hexylsulfanyl)-1,3,6’,7’-tetrahydrospiro(2H-indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluorine atom or the triazino ring, potentially leading to defluorination or ring opening.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the indole or triazino rings.

Scientific Research Applications

5-fluoro-3’-(hexylsulfanyl)-1,3,6’,7’-tetrahydrospiro(2H-indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one has shown potential in various fields of scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-fluoro-3’-(hexylsulfanyl)-1,3,6’,7’-tetrahydrospiro(2H-indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one apart is its unique spiro structure, which imparts distinct chemical and biological properties. The presence of the hexylsulfanyl group further enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C23H22FN5O2S

Molecular Weight

451.5 g/mol

IUPAC Name

5-fluoro-3//'-hexylsulfanylspiro[1H-indole-3,6//'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one

InChI

InChI=1S/C23H22FN5O2S/c1-2-3-4-7-12-32-22-26-20-19(28-29-22)15-8-5-6-9-17(15)27-23(31-20)16-13-14(24)10-11-18(16)25-21(23)30/h5-6,8-11,13,27H,2-4,7,12H2,1H3,(H,25,30)

InChI Key

XKVJYGNNSCWVAJ-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)C5=C(C=CC(=C5)F)NC4=O)N=N1

Canonical SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)C5=C(C=CC(=C5)F)NC4=O)N=N1

Origin of Product

United States

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